1-(benzyloxy)imidazolidine-2,4-dione
Description
1-(Benzyloxy)imidazolidine-2,4-dione is a heterocyclic compound featuring a five-membered imidazolidine ring substituted with a benzyloxy group at the N1 position and two ketone moieties at the 2- and 4-positions. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and organic synthesis. The benzyloxy group enhances lipophilicity, which can influence bioavailability and metabolic stability, while the imidazolidine-2,4-dione core provides a rigid scaffold for functionalization .
Properties
CAS No. |
30204-15-0 |
|---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.2 g/mol |
IUPAC Name |
1-phenylmethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H10N2O3/c13-9-6-12(10(14)11-9)15-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14) |
InChI Key |
JNXBMCGJPHLPRV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(=O)NC(=O)N1OCC2=CC=CC=C2 |
Other CAS No. |
30204-15-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydantoins, including 1-benzyloxy-hydantoin, can be achieved through various methods. One common approach is the Bucherer-Bergs reaction, which involves the reaction of aldehydes or ketones with potassium cyanide and ammonium carbonate in aqueous ethanol . This method is efficient and widely used for preparing substituted hydantoins.
Another method involves the use of isocyanates and urea derivatives, which cyclize under basic conditions to form hydantoins . This approach avoids the use of hazardous reagents and provides good yields.
Industrial Production Methods
Industrial production of hydantoins often employs scalable and environmentally friendly methods. Mechanochemical synthesis, which involves the use of mechanical force to drive chemical reactions, has been explored for the preparation of hydantoins . This method offers advantages such as reduced solvent use and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(benzyloxy)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the hydantoin ring.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
1-(benzyloxy)imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Some hydantoin derivatives are used as anticonvulsants and muscle relaxants.
Mechanism of Action
The mechanism of action of hydantoin, 1-benzyloxy- involves its interaction with molecular targets and pathways. For example, hydantoin derivatives like phenytoin exert their effects by blocking voltage-dependent sodium channels, thereby limiting repetitive firing of action potentials . This mechanism is crucial for their anticonvulsant activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Their Effects
The biological and physicochemical properties of imidazolidine-2,4-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:
Key Observations :
- Lipophilicity : The benzyloxy group in the target compound increases logP compared to polar substituents like pyridine (e.g., ) but is less lipophilic than long-chain alkenyl derivatives (e.g., ).
- Synthetic Accessibility : Derivatives with simple alkyl/aryl groups (e.g., methyl in ) are synthesized via straightforward alkylation, while complex substituents (e.g., diazenyl in ) require multi-step routes.
Physicochemical Properties
- Chromatographic Behavior : Imidazolidine-2,4-dione derivatives exhibit distinct reversed-phase TLC retention (R(M0)) values depending on substituents. For example, arylpiperazinylpropyl derivatives show higher R(M0) than alkyl-substituted analogs due to increased π-π interactions .
- Thermal Stability : The imidazolidine-2,4-dione core is thermally stable up to 200°C, but decomposition rates vary with substituents. Electron-donating groups (e.g., methoxy in ) may destabilize the ring via resonance effects.
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